N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide - 941985-65-5

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Catalog Number: EVT-2963634
CAS Number: 941985-65-5
Molecular Formula: C21H34N6OS
Molecular Weight: 418.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a pyrido(2,3-d)pyrimidin-4-one derivative synthesized from Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate. [] It was evaluated for cytotoxic activity and antioxidant activity. []

Relevance: While not directly analogous to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, this compound shares the core pyrimidine structure and highlights the exploration of fused pyrimidine derivatives as potential tyrosine kinase and thymidylate synthase inhibitors. [] Both compounds showcase the interest in modifying pyrimidine scaffolds for biological activity.

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This class of compounds was synthesized from 1,3-benzothiazole-2-thiol, Hydrazine Hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes. [] They were designed and evaluated for cytotoxic activity against various cancer cell lines. []

Relevance: Similar to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, these compounds belong to the pyrazolo[3,4-d]pyrimidine family, highlighting the significance of this scaffold in medicinal chemistry, particularly for anticancer applications. []

ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

Compound Description: The crystal structure of this compound was investigated, revealing two molecules in the asymmetric unit with slightly different methyl group orientations. [] The study also included Hirshfeld surface analysis and DFT calculations to understand the crystal packing and electronic properties. []

Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and the presence of a methylsulfanyl substituent at the 6-position. [] The structural similarities highlight the modification of substituents on this scaffold to investigate their impact on properties and potential biological activity.

4,6-dimethylthio-1-[3-(4, 6-dimethylthio-2H-pyrazolo[3, 4-d]pyrimidin-2-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound was synthesized and its crystal structure analyzed, revealing the absence of intramolecular stacking and the presence of intermolecular stacking due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings. []

Relevance: This molecule features two pyrazolo[3,4-d]pyrimidine units linked by a propyl chain, emphasizing the interest in exploring molecules with multiple pyrazolo[3,4-d]pyrimidine units. [] While N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide has only one pyrazolo[3,4-d]pyrimidine core, this related compound demonstrates the potential for linking this core unit to other moieties, including itself, for investigating new properties and activities.

1-[4-(4-methoxy-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidin-1-yl)butyl]-5-methyl-6-methylthio-4, 5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound, structurally similar to the previous one, also exhibited intermolecular stacking due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings in its crystal structure. []

Relevance: Similar to the previous compound, this molecule also contains two pyrazolo[3,4-d]pyrimidine units, highlighting the exploration of molecules containing multiple pyrazolo[3,4-d]pyrimidine units and their potential for intermolecular interactions. [] While N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide only has one such unit, the presence of a linker in this related compound provides insight into the potential for connecting the core unit to other moieties.

N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: Ten new compounds of this class were synthesized, with nine structures reported. [] The compounds were categorized based on their crystallization behavior as either stoichiometric hydrates or solvent-free forms. [] The study focused on analyzing the hydrogen bonding patterns within these structures. []

Relevance: These compounds are part of the broader pyrazolo[3,4-d]pyrimidine family, similar to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. [] The structural variations and focus on hydrogen bonding offer insights into the structural properties and potential for intermolecular interactions within this family of compounds.

1-[5-[4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidin-2-yl]pentyl]-6-methylsulfanyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: The crystal structure of this compound revealed intermolecular stacking interactions due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings. []

Relevance: This molecule, featuring two pyrazolo[3,4-d]pyrimidine units linked by a pentyl chain, shares structural similarities with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. [] Both compounds highlight the importance of the pyrazolo[3,4-d]pyrimidine core and the potential for modifying its substituents and linkers.

6-methylsulfanyl-1-[5-[6-methylsulfanyl-4-(pyrrolidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidin-2-yl]pentyl]-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: Similar to the previous compound, this molecule also exhibited intermolecular stacking due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings in its crystal structure. [] It differs in having an additional pyrrolidine substituent. []

Relevance: This compound, structurally analogous to the previous one, further emphasizes the exploration of molecules with multiple pyrazolo[3,4-d]pyrimidine units. [] Its structural similarities with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide underscore the focus on modifying substituents and linkers on the pyrazolo[3,4-d]pyrimidine core.

2-phenylamino-3-aminopyrazolo [3,4-d] pyrimidin-4(1H)-one

Compound Description: This compound served as a key intermediate in the synthesis of a series of pyrazolo(3,4-d)-4- (phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. [] Its use as a synthetic intermediate demonstrates the potential for building diverse structures upon the pyrazolo[3,4-d]pyrimidine core.

pyrazolo(3,4-d)-4- (phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives

Compound Description: These compounds were synthesized from 2-phenylamino-3-aminopyrazolo [3,4-d] pyrimidin-4(1H)-one using triethylorthoformate and p-toluenesulfonic acid. [] They were evaluated for anti-inflammatory activity, with some compounds showing significant activity compared to indomethacin. []

Relevance: These compounds, derived from a pyrazolo[3,4-d]pyrimidine intermediate, demonstrate the potential for diversifying the core structure and achieving desirable biological activities, like anti-inflammatory effects. [] This approach of modifying the pyrazolo[3,4-d]pyrimidine core is relevant to the design and development of compounds like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.

4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile (1)

Compound Description: This compound is a pyridine derivative used as a starting material for synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. [] It incorporates a 1,3-diarylpyrazole moiety. []

pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives

Compound Description: These compounds were synthesized from 4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile. []

Relevance: These compounds, derived from a pyridine starting material, demonstrate the interest in exploring fused heterocyclic systems that incorporate pyrimidine-related cores, like thienopyrimidine. [] This exploration of diverse heterocyclic systems is relevant to the broader field of medicinal chemistry, encompassing compounds like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.

pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivative

Compound Description: This compound was synthesized from 4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile through reaction with hydrazine hydrate and subsequent reaction with acetylacetone. []

Relevance: This compound, belonging to the pyrazolopyrimidine family, showcases the exploration of fused heterocyclic systems incorporating this core. [] Its structural features are relevant to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, highlighting the diversity within pyrazolopyrimidine-based compounds.

Substituted pyrazolo[3,4-d]pyrimidines (4-27)

Compound Description: This series of compounds was synthesized from 1-substituted-5-amino-1Hpyrazole- 4-carbonitrile and evaluated for anticancer and antioxidant activities. [] Some exhibited potent antiproliferative activity against cancer cell lines and influenced free-radical-metabolizing enzymes and oxidative stress parameters. []

Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and highlight the importance of this scaffold in drug discovery, particularly for anticancer and antioxidant applications. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: This compound is a novel inhibitor of the “funny” If current channel (If channel), which is being developed as a treatment for stable angina and atrial fibrillation. []

Relevance: Although YM758 is not directly structurally related to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, the study exploring its metabolites and their transporter-mediated excretion highlights the importance of understanding drug metabolism and pharmacokinetics, which is crucial for the development of any new drug candidate, including those based on the pyrazolo[3,4-d]pyrimidine scaffold. []

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydrofuran-2-yl)-2-propylsulfanyl-1H-pyrimidin-4-one

Compound Description: This compound's crystal structure was analyzed, revealing intermolecular hydrogen bonding and the presence of an almost planar aromatic system. [, ]

Relevance: While this compound belongs to the pyrimidine family and not specifically pyrazolo[3,4-d]pyrimidine like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, it showcases the significance of pyrimidine derivatives in medicinal chemistry and provides insights into the structural properties and interactions within this class of compounds. [, ]

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed to treat severe asthma. [] It contains a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety. []

Relevance: This compound, despite lacking a pyrimidine core, highlights the exploration of pyrazole-containing heterocyclic systems for biological activity, particularly for their role as kinase inhibitors. [] The study also emphasizes the importance of isotopic labeling for drug development, a process also relevant to compounds like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)

Compound Description: Similar to BI 894416, this compound is also a potent and selective SYK inhibitor for treating severe asthma. [] It contains a 2,3-dimethyl-2H-indazole moiety. []

Relevance: This compound, although structurally different from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, reinforces the exploration of pyrazole-containing heterocyclic systems for biological activity, particularly as kinase inhibitors. []

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide]

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. [] Studies revealed its binding mode within the transmembrane domains of CXCR3, extending from the minor to the major pocket. []

Relevance: While structurally dissimilar to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, VUF11211 highlights the importance of understanding drug-receptor interactions and the use of site-directed mutagenesis and in silico modeling for elucidating binding modes. [] These approaches are crucial for rational drug design and optimization, even for compounds based on different scaffolds.

NBI-74330 [(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide]

Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist belonging to the 8-azaquinazolinone class, lacking basic groups. [] Studies identified its binding site within the transmembrane minor pocket of CXCR3, lined by specific helices and residues. []

Relevance: Though structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, NBI-74330 underscores the importance of understanding drug-receptor interactions and the value of combining experimental and computational techniques to elucidate binding modes. [] These approaches are essential for designing and developing effective drugs, regardless of the scaffold they are based on.

6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N, N-bis(2-methoxyethyl)hex-5-ynamide

Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor claimed to be useful in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. [] The application describes two crystalline forms and inhaled formulations of this compound. []

Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and highlights the exploration of this scaffold for various therapeutic applications. [] It also emphasizes the importance of exploring different crystalline forms and formulations for drug development. []

6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1)

Compound Description: This compound is a pyridone derivative used as a starting material for synthesizing new pyridine, pyrazolopyridine, and furopyridine derivatives. []

Relevance: While not a direct analog of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, this compound highlights the exploration of pyridines as a core structure for developing biologically active compounds. [] This exploration of diverse heterocyclic systems is relevant to the broader field of medicinal chemistry, encompassing compounds based on the pyrazolo[3,4-d]pyrimidine scaffold.

pyridine, pyrazolopyridine, and furopyridine derivatives

Compound Description: These new derivatives were designed and synthesized from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, incorporating modifications like chloro, methoxy, cholroacetoxy, imidazolyl, azide, and arylamino groups. [] They were evaluated for their in vitro inhibitory activity against the CDK2 enzyme and cytotoxicity against different human cancer cell lines. []

Relevance: Although not directly analogous to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, these pyridine-derived compounds, particularly the pyrazolopyridine derivatives, highlight the exploration of heterocyclic systems related to pyrimidine and their potential for CDK2 inhibitory activity and anticancer properties. []

pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine

Compound Description: This tricyclic compound was prepared through heterocyclization of an ester derivative followed by reaction with formamide, starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. []

Relevance: This compound, though structurally different from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, demonstrates the interest in exploring fused heterocyclic systems that incorporate pyrimidine-related cores. [] This exploration of diverse heterocyclic systems is relevant to the broader field of medicinal chemistry, encompassing compounds based on the pyrazolo[3,4-d]pyrimidine scaffold.

(S)-N-(5-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)methanesulfonamide

Compound Description: This compound is a selective dual inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ) and γ (PI3Kγ). [] It incorporates a pyrazolo[3,4-d]pyrimidine core and a substituted chromene moiety. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and highlights the therapeutic potential of this scaffold, particularly for its role in inhibiting PI3K, a crucial enzyme involved in various cellular processes. []

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2)

Compound Description: This compound, along with (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3), was prepared from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1). []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, highlighting the continued interest in exploring this scaffold for various synthetic and medicinal chemistry applications. []

(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3)

Compound Description: This compound was prepared from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1) and used for the synthesis of pyrazole derivatives. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, demonstrating the versatility of this scaffold as a building block for various derivatives. []

pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (7 and 9)

Compound Description: These compounds were synthesized and their isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6 and 8) under different reaction conditions was studied. []

Relevance: While these compounds belong to a more complex fused heterocyclic system, their synthesis and isomerization study highlights the potential for modifying and expanding the pyrazolo[3,4-d]pyrimidine core, a core shared with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. []

pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6 and 8)

Compound Description: These compounds were obtained through the isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (7 and 9) under specific reaction conditions. []

Relevance: Similar to the previous compounds, these derivatives, though more complex, demonstrate the potential for modifying and diversifying the pyrazolo[3,4-d]pyrimidine core, a core shared with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. []

2-substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (10 and 11)

Compound Description: These compounds were synthesized and their structures characterized, further expanding the library of pyrazolo[3,4-d]pyrimidine-based derivatives. []

Relevance: These derivatives, though structurally more complex, highlight the continued interest in exploring the pyrazolo[3,4-d]pyrimidine core and its potential for modification and diversification, a core also present in N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. []

[(18)F]1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-3-(2-fluoroethyl)urea [(18)F]ATPFU ([(18)F]1)

Compound Description: This compound is a radiolabeled pyrazolo[3,4-d]pyrimidine derivative developed as a potential PET ligand for imaging mammalian target of rapamycin (mTOR). []

Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and showcases the use of this scaffold in developing imaging agents for studying biological targets. [] The radiosynthesis of this compound highlights the importance of isotopic labeling in drug discovery and development.

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

Compound Description: This compound is a panRAF inhibitor, targeting all isoforms of RAF, a kinase involved in the mitogen-activated protein kinase (MAPK) pathway. []

Relevance: While structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, CCT196969 highlights the exploration of kinase inhibitors for treating diseases like melanoma. [] The study exploring its brain distribution and efflux emphasizes the importance of understanding drug delivery and pharmacokinetics, crucial factors in drug development, regardless of the scaffold used.

LY3009120 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea

Compound Description: This compound is another panRAF inhibitor, targeting all isoforms of RAF. [] It incorporates a pyridopyrimidine moiety in its structure. []

Relevance: Although not directly analogous to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, LY3009120 showcases the exploration of pyrimidine-related heterocyclic systems, particularly pyridopyrimidines, for developing kinase inhibitors. [] The study exploring its brain distribution and efflux further emphasizes the importance of understanding drug delivery and pharmacokinetics in drug development.

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

Compound Description: This compound is another panRAF inhibitor, targeting all isoforms of RAF. [] It contains a pyrimidine ring in its structure. []

Relevance: Though structurally different from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, MLN2480 highlights the use of pyrimidine derivatives in developing kinase inhibitors. [] The study investigating its brain distribution and efflux reinforces the importance of understanding drug delivery and pharmacokinetics for optimizing therapeutic efficacy.

[18F]FE@SUPPY (5-(2-[18F] fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate)

Compound Description: This compound is a radiolabeled research tracer used as a model substance in a dissertation focused on evaluating the metabolic properties of PET tracers. []

Relevance: While structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, [18F]FE@SUPPY emphasizes the importance of understanding drug metabolism and using various techniques to evaluate metabolic profiles. [] These insights are crucial for the development of any new drug candidate, including those based on the pyrazolo[3,4-d]pyrimidine scaffold.

[11C]Me@APPI (1-(3-([11C]methyl amino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one)

Compound Description: This compound is another radiolabeled research tracer used in the same dissertation to evaluate the metabolic properties of PET tracers. []

Properties

CAS Number

941985-65-5

Product Name

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide

Molecular Formula

C21H34N6OS

Molecular Weight

418.6

InChI

InChI=1S/C21H34N6OS/c1-4-9-16(10-5-2)20(28)22-11-14-27-19-17(15-23-27)18(24-21(25-19)29-3)26-12-7-6-8-13-26/h15-16H,4-14H2,1-3H3,(H,22,28)

InChI Key

FOCCYXRZXLIQMJ-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.